6-Bromo-7-methyl-4-cinnolinol
Description
Overview of Cinnoline (B1195905) Scaffold Chemistry and Significance in Heterocyclic Systems
Cinnoline, also known as 1,2-benzodiazine, is a bicyclic heteroaromatic compound composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. pnrjournal.com This scaffold is an isostere of other important heterocycles like quinoline (B57606) and isoquinoline, and isomeric with phthalazine. pnrjournal.comijariit.com The presence and arrangement of the two adjacent nitrogen atoms in the six-membered ring bestow unique physicochemical properties upon the cinnoline core, making it a privileged structure in medicinal chemistry. mdpi.comresearchgate.net
Cinnoline derivatives have been the subject of extensive research due to their broad spectrum of pharmacological activities. mdpi.comresearchgate.net These compounds have demonstrated potential as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents. ijariit.commdpi.com The versatility of the cinnoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physical properties. This adaptability has led to the development of numerous cinnoline-based compounds, some of which have entered clinical trials. mdpi.com
Importance of Halogenation and Methylation in Cinnolinol Research
The introduction of halogen atoms and methyl groups onto the cinnoline scaffold plays a crucial role in modulating its biological activity and physicochemical properties. These substitutions can significantly influence factors such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect how the molecule interacts with biological targets.
Halogenation , the process of introducing one or more halogen atoms, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. In the context of cinnoline derivatives, halogen substitution has been shown to be particularly effective. For instance, studies have revealed that chloro-substituted cinnoline derivatives exhibit potent antimicrobial activity. nih.gov The presence of a bromine atom, as in 6-Bromo-7-methyl-4-cinnolinol, is also a key feature in many biologically active molecules. Halogens can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its receptor.
Methylation , the addition of a methyl group, can also have a profound impact on the properties of a cinnoline derivative. A methyl group can increase lipophilicity, potentially improving membrane permeability. Furthermore, its presence can influence the metabolic stability of the compound and provide a steric handle that can be optimized for selective binding to a target protein. Research on substituted cinnoline imidazoles has shown that methyl-substituted compounds, alongside halogenated ones, exhibit potent antimicrobial and anti-inflammatory activity. rroij.com
Contextualization of this compound within Substituted Cinnoline Derivatives Research
The specific substitution pattern of a bromine atom at the 6-position and a methyl group at the 7-position on the benzene ring of the cinnoline core places this compound at the intersection of several key research interests within cinnoline chemistry. The combination of a halogen and an alkyl group suggests a deliberate design to modulate the electronic and steric properties of the parent cinnolinol scaffold. Research on related structures, such as 6-bromocinnolin-4-ol (B1266991) and various methylated cinnolines, provides a framework for understanding the potential significance of this compound. chemicalbook.com
Current Research Landscape and Identified Gaps for this compound
A review of the current scientific literature reveals that while the broader class of cinnoline derivatives is well-studied, specific and in-depth research focused solely on this compound is limited. Much of the existing knowledge is derived from studies on analogous compounds with similar substitution patterns. For instance, extensive research has been conducted on the synthesis and biological activities of various halogenated and methylated cinnolines. nih.govrroij.com
The primary gap in the current research landscape is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound. While general synthetic routes for substituted cinnolines are established, the specific conditions and yields for the preparation of this particular compound are not widely reported. ijper.org Furthermore, its physicochemical properties, such as its pKa, solubility, and crystal structure, have not been extensively documented. Most importantly, its biological activity profile against various targets remains largely unexplored.
Objectives and Scope of Academic Inquiry into the Compound
Given the identified gaps in the research, a focused academic inquiry into this compound would be highly valuable. The primary objectives of such an investigation should include:
Development of an efficient and scalable synthetic route to obtain pure this compound.
Thorough physicochemical characterization of the compound, including spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its melting point, and X-ray crystallographic studies to elucidate its solid-state structure.
Comprehensive biological screening to evaluate its potential therapeutic activities. Based on the known activities of related cinnolines, this could include assays for antimicrobial, anticancer, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) studies by synthesizing and testing related analogs to understand the contribution of the bromo and methyl substituents to its biological profile.
The scope of this academic inquiry would be to establish a foundational understanding of this compound, thereby providing a basis for its potential development as a pharmacological tool or a lead compound in drug discovery.
Data Tables
Table 1: General Physicochemical Properties of Cinnoline and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Cinnoline | C₈H₆N₂ | 130.15 | Colorless to pale yellow solid |
| 4-Hydroxycinnoline | C₈H₆N₂O | 146.15 | Solid |
| 6-Bromocinnolin-4-ol | C₈H₅BrN₂O | 225.05 | Solid |
Table 2: Overview of Investigated Biological Activities of Substituted Cinnolines
| Derivative Class | Investigated Activities | Reference |
| Halogenated Cinnolines | Antibacterial, Antifungal | nih.gov |
| Methylated Cinnolines | Antimicrobial, Anti-inflammatory | rroij.com |
| Cinnoline-Sulphonamides | Antibacterial, Antifungal | nih.gov |
| Cinnoline Carboxamides | Protein Kinase Inhibition |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90721-36-1 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-7-methyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)4-11-12-8/h2-4H,1H3,(H,12,13) |
InChI Key |
BSLSQVLTGPFELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)C=NN2 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 6 Bromo 7 Methyl 4 Cinnolinol and Its Analogues
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target cinnoline (B1195905) is critically dependent on the availability of appropriately substituted starting materials. These precursors must contain the necessary bromine and methyl groups at specific positions on the aromatic ring, which will ultimately become the benzene (B151609) portion of the cinnoline scaffold.
Halogenated phenylhydrazines are key intermediates in several cinnoline synthesis routes. For the target molecule, the corresponding precursor would be (4-Bromo-3-methylphenyl)hydrazine. A general and established method for preparing substituted phenylhydrazines involves the diazotization of a corresponding aniline, followed by reduction. tsijournals.comgoogle.com
The process typically begins with the diazotization of a substituted aniline, such as 4-bromo-3-methylaniline, using a diazotizing agent like sodium nitrite (B80452) in the presence of a strong inorganic acid. google.com The resulting diazonium salt is then reduced to the desired phenylhydrazine (B124118). Common reducing agents for this transformation include sodium sulfite (B76179) or stannous chloride. tsijournals.comgoogle.comijariit.com The pH and temperature of the reaction are critical parameters that must be carefully controlled to ensure high yields and prevent the formation of by-products. google.com
| Reaction Step | Reagents | Typical Conditions | Reference(s) |
| Diazotization | Substituted Aniline, Sodium Nitrite, Inorganic Acid (e.g., HCl) | 0–5 °C | google.comijariit.com |
| Reduction | Diazonium Salt, Sodium Sulfite or SnCl₂/HCl | 0–70 °C, pH 5.5-8 for sulfites | google.comijariit.com |
This synthetic sequence provides a reliable route to various substituted phenylhydrazines, which are versatile precursors for building heterocyclic systems.
Another critical class of precursors, particularly for the synthesis of 4-hydroxycinnolines, are ortho-aminoacetophenones. innovativejournal.indur.ac.uk For the synthesis of 6-Bromo-7-methyl-4-cinnolinol, a hypothetical key intermediate would be 2-amino-4-bromo-5-methylacetophenone. The synthesis of such highly substituted acetophenones can be challenging and may require multi-step routes.
One approach involves the Friedel-Crafts acylation of a protected and substituted aniline. Alternatively, routes starting from substituted nitrobenzenes are common. For instance, a nitrotoluene derivative could be brominated, followed by acylation and subsequent reduction of the nitro group to an amine. The synthesis of 7-chloro-4-hydroxycinnoline, for example, proceeds from 4-chloro-2-nitroacetophenone, which is reduced to the amine before diazotization and cyclization. dur.ac.uk This highlights the importance of ortho-aminoaryl ketones in constructing the 4-hydroxycinnoline scaffold.
Cinnoline Ring System Construction Methodologies
With the necessary precursors in hand, the next phase is the construction of the bicyclic cinnoline ring. Several classical and modern cyclization strategies have been developed for this purpose.
The Richter cinnoline synthesis, first reported in 1883, historically involves the diazotization of ortho-aminophenylpropionic acid followed by the cyclization of the diazonium salt to form a cinnoline derivative. innovativejournal.inpnrjournal.com This foundational reaction has been adapted and expanded over the years.
A significant variant for the synthesis of 4-hydroxycinnolines is the Borsche-Herbert cyclization. ijariit.cominnovativejournal.in This method utilizes the diazotization of ortho-aminoacetophenones. innovativejournal.in The resulting arenediazonium salt undergoes an intramolecular cyclization to yield the 4-hydroxycinnoline product. This reaction is quite general and allows for the synthesis of a wide array of substituted 4-hydroxycinnolines with yields often ranging from 70-90%. innovativejournal.in The diazotization is typically carried out with sodium nitrite in acids like hydrochloric or sulfuric acid. innovativejournal.in Applying this to the synthesis of this compound would involve the Borsche-Herbert cyclization of the previously discussed 2-amino-4-bromo-5-methylacetophenone.
| Cyclization Variant | Precursor Type | Product | Reference(s) |
| Richter Synthesis | o-Aminophenylpropionic Acid | Cinnoline-3-carboxylic acid derivative | innovativejournal.in |
| Borsche-Herbert | o-Aminoacetophenone | 4-Hydroxycinnoline | ijariit.cominnovativejournal.in |
Modern organic synthesis has seen the emergence of powerful metal-catalyzed reactions for constructing heterocyclic rings, including cinnolines. dntb.gov.ua These methods often offer high efficiency and regioselectivity under milder conditions compared to classical methods. rsc.orgrsc.org Catalysts based on palladium, copper, and rhodium have been successfully employed. rsc.orgrsc.orgresearchgate.net
These reactions frequently proceed via intramolecular C-H activation and functionalization. For example, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported for the formation of cinnolines. rsc.orgrsc.org Another strategy involves the rhodium-catalyzed redox-neutral annulation of azo compounds with diazo compounds. rsc.orgrsc.org A plausible route to a 6-bromo-7-methyl substituted cinnoline using these methods would involve preparing a precursor such as a (4-bromo-3-methylphenyl)hydrazone and subjecting it to the appropriate metal catalyst and reaction conditions to induce cyclization.
Beyond the Richter-type and metal-catalyzed C-H activation pathways, other intramolecular cyclization strategies are known for cinnoline synthesis. One such method involves the intramolecular Friedel-Crafts-type alkylation of arylhydrazones derived from α-halocarbonyl compounds. tsijournals.com For example, the condensation of a substituted phenylhydrazine with phenacyl bromide, followed by cyclization in the presence of a Lewis acid or in a suitable solvent, can yield dihydrocinnoline (B15445986) derivatives. tsijournals.com This was used to synthesize 3-phenyl-6-bromo-1,4-dihydrocinnoline. tsijournals.com
More recently, novel transition-metal-free intramolecular redox cyclization reactions have been developed. One such method uses the reaction of a 2-nitrobenzyl alcohol with a benzylamine, which proceeds through a 2-nitrosobenzaldehyde intermediate, followed by condensation, isomerization, and cyclization to form the cinnoline ring. rsc.orgrsc.org These diverse intramolecular approaches provide a broad toolkit for accessing the cinnoline scaffold and its analogues.
Introduction of Specific Substituents
The strategic introduction of bromo, methyl, and hydroxyl groups onto the cinnoline core is crucial for tuning the molecule's physicochemical and biological properties. Modern synthetic chemistry offers a toolbox of regioselective reactions to achieve this with high precision.
Regioselective Bromination Techniques
The position of bromination on the cinnoline ring is highly dependent on the reaction conditions and the nature of the substituents already present. For the synthesis of this compound, the bromine atom is introduced at the C-6 position. Achieving this regioselectivity often requires careful selection of the brominating agent and reaction parameters.
In related heterocyclic systems like quinolin-4(1H)-ones, the direction of halogenation is influenced by the substituents on the ring. rsc.org For instance, bromination can occur at the C-3 and C-6 positions depending on the nature of the substituent at C-3. rsc.org Common brominating agents such as molecular bromine (Br₂) and N-bromosuccinimide (NBS) are often employed. rsc.org The choice of solvent, such as acetic acid or chloroform, can also play a role in directing the substitution. rsc.org
For achieving high para-selectivity in the bromination of activated aromatic rings, reagents like tetraalkylammonium tribromides and N-bromosuccinimide (NBS) on silica (B1680970) gel have proven effective. anu.edu.aumdpi.com These methods can offer mild reaction conditions and high yields. anu.edu.aumdpi.com In the context of 7-methyl-4-cinnolinol, the methyl group at C-7 would direct electrophilic bromination to the C-6 position. The use of a mild brominating agent in a suitable solvent would be key to achieving the desired 6-bromo product while avoiding unwanted side reactions.
A study on the bromination of 5,6-disubstituted-indan-1-ones demonstrated that the reaction outcome is highly dependent on the conditions. Bromination with Br₂ in acetic acid led to dibromination, while using Br₂ in the presence of a base like potassium carbonate resulted in monobromination. chemrxiv.org This highlights the importance of reaction engineering to control the degree and position of halogenation.
Table 1: Comparison of Bromination Reagents and Conditions for Aromatic Compounds
| Reagent(s) | Substrate Type | Position of Bromination | Yield (%) | Reference |
| Br₂ in Acetic Acid | 2-methylquinolin-4(1H)-ones | C-3 and C-6 | Variable | rsc.org |
| N-Bromosuccinimide (NBS) | 2-methylquinolin-4(1H)-ones | C-2 methyl or C-3/C-6 | Variable | rsc.org |
| N-Bromosuccinimide (NBS)/Silica Gel | Anisole | para | 97 | anu.edu.au |
| γ-Picolinium Bromochromate in CH₃CN | Activated Aromatics | para | Excellent | chemrxiv.org |
| Br₂ in presence of K₂CO₃ | 5,6-dimethoxyindan-1-one | C-4 | 81 | chemrxiv.org |
Methylation Strategies at C-7
The introduction of a methyl group at the C-7 position of the 6-bromo-4-cinnolinol scaffold presents a synthetic challenge. Traditional Friedel-Crafts alkylation methods are often not suitable for electron-deficient heterocyclic systems and can suffer from a lack of regioselectivity. Modern approaches, particularly those involving transition-metal-catalyzed C-H activation, offer more precise and efficient solutions for the late-stage functionalization of heterocycles. acs.orgresearchgate.net
Palladium-catalyzed C-H methylation has emerged as a powerful tool. For instance, the ortho-C-H methylation of heterocycles can be achieved using a Pd(OAc)₂ catalyst with MeBF₃K as the methyl source. beilstein-journals.org The reaction mechanism involves the formation of a palladacycle intermediate, which then reacts with a methyl radical. beilstein-journals.org While this method is often directed to the position adjacent to the heteroatom, strategic use of directing groups can influence the site of methylation. osi.lvvcu.edu
In the context of quinolines, rhodium-catalyzed C-H bond activation has been shown to be directed by existing substituents. For example, a methyl group at the C-2, C-6, or C-7 position can direct C-H activation to the C-4 position. mdpi.com Conversely, understanding these directing effects allows for the programmed functionalization of different positions on the quinoline (B57606) ring. A study on the multiple C-H functionalization of 4-hydroxyquinoline (B1666331) utilized a programmed approach to decorate positions 2, 3, 5, and 8 by employing and removing directing groups in a specific sequence. osi.lvvcu.eduacs.org
For the specific C-7 methylation of a 6-bromo-4-cinnolinol precursor, a late-stage C-H functionalization strategy would be most promising. This could involve a manganese-catalyzed methylation, which has shown excellent site selectivity on complex bioactive molecules, often favoring the more electron-rich and less sterically hindered position. rsc.org
Hydroxylation at C-4
The introduction of a hydroxyl group at the C-4 position is a defining feature of 4-cinnolinols. Several classical and modern synthetic methods can achieve this transformation.
The Richter cinnoline synthesis , a foundational method in cinnoline chemistry, can directly yield 4-hydroxycinnoline derivatives. This reaction involves the cyclization of an ortho-alkynylaryldiazonium salt. biointerfaceresearch.com Similarly, the Gould-Jacobs reaction , traditionally used for quinoline synthesis, can be adapted to produce 4-hydroxycinnoline-3-carboxylic acids from substituted anilines and alkoxymethylenemalonic esters. rsc.orgnih.gov Subsequent decarboxylation can then yield the desired 4-hydroxycinnoline.
More modern approaches include enzymatic hydroxylation. For example, the enzyme quinaldine (B1664567) 4-oxidase from Arthrobacter sp. has been shown to regiospecifically hydroxylate cinnoline at the C-4 position. This biocatalytic method offers a green and highly selective alternative to traditional chemical methods. In vitro studies with rabbit liver aldehyde oxidase have also demonstrated the oxidation of cinnoline to 4-hydroxycinnoline, suggesting that the C-4 position is susceptible to nucleophilic attack.
Green Chemistry Principles in the Synthesis of Cinnolinol Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve safety. The synthesis of cinnolinol derivatives can benefit from these principles in several ways.
One key principle is the use of greener solvents. Water and ethanol (B145695) are preferred over hazardous organic solvents. For instance, the synthesis of pyrimidine-fused quinoline derivatives has been successfully carried out in ionic liquids at room temperature. Another approach is the use of catalyst-free or metal-free reaction conditions where possible.
The use of multicomponent reactions (MCRs) is another green strategy, as it allows for the synthesis of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. researchgate.net The synthesis of quinolinone derivatives has been achieved using MCRs under ultrasonic irradiation, which is an energy-efficient heating method. researchgate.net
Furthermore, the use of heterogeneous catalysts, such as chitosan-decorated copper nanoparticles or Fe₃O₄/KF/Clinoptilolite@MWCNTs, facilitates easy separation and recycling of the catalyst, minimizing waste. researchgate.net These green approaches not only reduce the environmental footprint but often lead to improved reaction efficiency and simpler product isolation.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing reaction times and the formation of byproducts. This typically involves a systematic study of various parameters, including the choice of catalyst, solvent, base, temperature, and reaction time. osi.lv
In the synthesis of cinnoline derivatives from 1,4-diketones and hydrazine, a study showed that the yield could be significantly improved by changing the solvent and adding a catalytic amount of acid. The yield of the desired cinnoline increased from 20% in ethanol at room temperature to 82% in refluxing ethanol with a catalytic amount of acetic acid.
Table 2: Optimization of Reaction Conditions for the Synthesis of Cinnoline 8a
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | – | EtOH | rt | 48 | 20 |
| 2 | – | EtOH | reflux | 48 | 40 |
| 3 | – | Toluene | reflux | 48 | 25 |
| 4 | Acetic Acid (cat.) | EtOH | reflux | 3 | 82 |
Similarly, in the synthesis of benzo[c]cinnolines, the choice of the copper catalyst and ligand was found to be crucial. While the reaction proceeded with CuI alone to give a 67% yield, the addition of certain ligands did not improve the outcome. acs.org
The development of efficient synthetic routes often involves a Design of Experiments (DoE) approach to systematically explore the reaction parameter space and identify the optimal conditions. osi.lv This can lead to significant improvements in yield and process efficiency, which is particularly important for the scale-up of heterocyclic synthesis. beilstein-journals.org
Iii. Chemical Reactivity and Transformational Chemistry
Reactivity of the 4-Hydroxyl Group
The reactivity of the hydroxyl group at the C-4 position of the cinnoline (B1195905) ring is a key aspect of the molecule's potential chemical behavior. However, no studies were found that specifically investigate this for 6-Bromo-7-methyl-4-cinnolinol.
Tautomerism Studies (Keto-Enol, Lactam-Lactim)
The 4-hydroxyl group on the cinnoline ring allows for the possibility of tautomerism, where the compound can exist in equilibrium between different structural isomers. Specifically, keto-enol and lactam-lactim tautomerism are relevant for the 4-hydroxycinnoline scaffold.
Keto-Enol Tautomerism: The equilibrium between the 4-hydroxycinnoline (enol) form and the cinnolin-4(1H)-one (keto) form.
Lactam-Lactim Tautomerism: A specific type of tautomerism relevant to heterocyclic compounds containing a hydroxyl group adjacent to a nitrogen atom within the ring, allowing for an equilibrium between the amide (lactam) and imidic acid (lactim) forms.
Despite the theoretical possibility of these tautomeric forms for this compound, no specific experimental or computational studies have been published to determine the predominant tautomer or the equilibrium constants between them.
Derivatization via Hydroxyl Functionality
The hydroxyl group is a versatile functional handle for chemical derivatization, potentially allowing for the synthesis of a variety of analogs. Common reactions involving a hydroxyl group on a heterocyclic ring include:
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.
Conversion to Halides: Replacement of the hydroxyl group with a halogen (e.g., using POCl₃ to form a 4-chloro derivative).
Reactions Involving the C-6 Bromine Substituent
The bromine atom at the C-6 position represents another reactive site, particularly for carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom with various nucleophiles. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of the nitrogen atoms in the cinnoline ring system may activate the ring towards nucleophilic attack. However, no studies documenting SNAr reactions specifically on this compound have been found.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of a halogen substituent on an aromatic ring.
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a C-C bond.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create a C-C bond, leading to an alkynylated product.
Heck Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.
While these reactions are widely applied to various bromo-substituted heterocyclic compounds, there is no specific literature available describing their application to this compound.
Halogen-Metal Exchange Reactions
Halogen-metal exchange involves the reaction of an aryl halide with an organometallic reagent (typically an organolithium or Grignard reagent) to form a new organometallic species where the halogen is replaced by a metal. This new species can then react with various electrophiles. This is a common strategy for the functionalization of bromo-substituted heterocycles. Nevertheless, no research has been published detailing halogen-metal exchange reactions performed on this compound.
Reactivity of the C-7 Methyl Group
The methyl group at the C-7 position of the cinnoline ring is a key site for functionalization, susceptible to both oxidation and condensation reactions.
The C-7 methyl group can be oxidized to various higher oxidation states, such as an aldehyde or a carboxylic acid, using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the final product. While specific studies on this compound are not extensively documented, analogies can be drawn from the oxidation of methyl groups on other heterocyclic systems.
Table 1: Potential Oxidation Reactions of the C-7 Methyl Group
| Oxidizing Agent | Potential Product | Reaction Conditions |
| Selenium Dioxide (SeO₂) | 6-Bromo-4-hydroxycinnoline-7-carbaldehyde | Typically in a high-boiling solvent like dioxane or xylene with heating. |
| Potassium Permanganate (KMnO₄) | 6-Bromo-4-hydroxycinnoline-7-carboxylic acid | Usually in an aqueous basic or neutral medium, followed by acidification. |
| Chromic Acid (H₂CrO₄) | 6-Bromo-4-hydroxycinnoline-7-carboxylic acid | Often prepared in situ from chromium trioxide and sulfuric acid in acetone (Jones oxidation). |
These transformations provide a pathway to introduce new functional groups at the C-7 position, enabling further synthetic modifications.
The activated methyl group at C-7 can participate in condensation reactions with various electrophiles, particularly aldehydes and ketones, in the presence of a base. This reactivity is analogous to the aldol-type condensation of methyl groups on other electron-deficient heterocyclic rings.
A typical reaction would involve the deprotonation of the C-7 methyl group by a strong base to form a carbanion, which then acts as a nucleophile.
Table 2: Illustrative Condensation Reactions of the C-7 Methyl Group
| Electrophile | Base | Product |
| Benzaldehyde | Sodium ethoxide (NaOEt) | 6-Bromo-7-(2-phenylethenyl)-4-cinnolinol |
| Acetone | Lithium diisopropylamide (LDA) | 6-Bromo-7-(2-methylprop-1-en-1-yl)-4-cinnolinol |
These condensation reactions are valuable for extending the carbon framework of the molecule and introducing styryl or other unsaturated moieties, which can be further functionalized.
Electrophilic and Nucleophilic Aromatic Substitution on the Cinnoline Ring
The cinnoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the position of substitution being influenced by the existing substituents.
Electrophilic Aromatic Substitution: The cinnoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. However, the benzene (B151609) portion of the ring is more susceptible to substitution than the pyridazine (B1198779) ring. The directing effects of the existing bromo and methyl groups, along with the hydroxyl group, will influence the position of incoming electrophiles. The hydroxyl group at C-4 is a strong activating group and an ortho-, para-director. The methyl group at C-7 is a weak activating group and an ortho-, para-director. The bromo group at C-6 is a deactivating group but is also an ortho-, para-director. Considering these effects, electrophilic substitution is most likely to occur at the C-5 or C-8 positions.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitrogen atoms makes the cinnoline ring, particularly the pyridazine part, susceptible to nucleophilic attack. The bromine atom at C-6 can be displaced by strong nucleophiles, especially if the ring is further activated by electron-withdrawing groups. However, without such activation, harsh reaction conditions may be required.
Reduction and Oxidation Reactions of the Cinnoline Core
The cinnoline core itself can undergo reduction and oxidation reactions, leading to significant structural modifications.
Reduction: The pyridazine ring of the cinnoline system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) can lead to the saturation of the N=N bond and potentially the entire heterocyclic ring, depending on the reaction conditions. Chemical reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed, often with varying degrees of selectivity.
Oxidation: The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of this compound N1-oxide, N2-oxide, or the N1,N2-dioxide. These N-oxides can exhibit altered reactivity and serve as intermediates for further functionalization.
Formation of Fused Heterocyclic Systems Containing the this compound Moiety
The inherent functionality of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the hydroxyl group at C-4 and a suitably introduced functional group at an adjacent position.
For example, if the C-7 methyl group is first oxidized to a carboxylic acid, subsequent intramolecular cyclization reactions can be envisioned. Furthermore, reactions involving both the C-4 hydroxyl and a reactive group at C-3 (if introduced) can lead to the formation of fused systems. The synthesis of pyrazolo[4,3-c]cinnolines and triazolo[4,3-b]cinnolines from appropriately substituted cinnoline precursors has been reported in the literature, suggesting that this compound could serve as a scaffold for the construction of such polycyclic aromatic systems. nih.govrsc.org
Iv. Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum of 6-Bromo-7-methyl-4-cinnolinol would be expected to reveal distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would provide insights into their electronic environment, influenced by the bromine atom, the methyl group, and the heterocyclic ring system. The integration of these signals would confirm the number of protons in each environment, while the coupling patterns (spin-spin splitting) would delineate the connectivity of the protons on the benzene (B151609) ring. The methyl group would likely appear as a singlet, and its chemical shift would be characteristic of a methyl group attached to an aromatic ring.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic and heterocyclic rings would be indicative of their hybridization and the nature of their substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for establishing definitive correlations. A COSY spectrum would map out the ¹H-¹H coupling networks, confirming the positions of the protons relative to each other on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, providing key information to piece together the entire molecular structure, including the placement of the bromine and methyl substituents.
| Hypothetical ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 2.4 | s |
| ~ 7.5 | s |
| ~ 7.8 | s |
| ~ 8.2 | s |
| ~ 12.0 | br s |
| Hypothetical ¹³C NMR Data for this compound | |
| Chemical Shift (ppm) | Carbon Type |
| ~ 20 | CH₃ |
| ~ 115 - 150 | Aromatic/Heterocyclic C, CH |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, potentially broadened by hydrogen bonding. C-H stretching vibrations for the aromatic and methyl groups would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the aromatic and cinnoline (B1195905) ring systems would likely be observed in the 1600-1450 cm⁻¹ region. A C-Br stretching vibration would be expected in the lower frequency "fingerprint" region, typically below 700 cm⁻¹.
| Hypothetical IR Absorption Bands for this compound | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H (hydroxyl) |
| 3100-3000 | Aromatic C-H |
| 2950-2850 | Methyl C-H |
| 1600-1450 | Aromatic/Heterocyclic C=C, C=N |
| < 700 | C-Br |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion peak, allowing for the unambiguous confirmation of its molecular formula. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of a single bromine atom due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. Furthermore, analysis of the fragmentation pattern in the mass spectrum could provide valuable structural information by revealing how the molecule breaks apart under ionization, offering clues about the connectivity of its atoms.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, an aromatic heterocyclic compound, would be expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The positions and intensities of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents on the chromophore. This data can be useful for confirming the presence of the conjugated cinnoline ring system and for comparison with related structures.
| Hypothetical UV-Vis Absorption Data for this compound | |
| λ_max (nm) | Type of Transition |
| ~ 250-280 | π → π |
| ~ 320-360 | π → π |
| > 380 | n → π* |
X-ray Crystallography for Solid-State Structure Determination
For a definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. It would also provide clear evidence for the planarity of the cinnoline ring system and the spatial arrangement of the bromo and methyl substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, could be elucidated.
V. Theoretical and Computational Studies
Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the optimized molecular geometry and electronic structure of 6-Bromo-7-methyl-4-cinnolinol. researchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for nitrogen-containing heterocyclic compounds to provide a balance between computational cost and accuracy. nih.gov These calculations yield valuable information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
The electronic structure can be elucidated through the analysis of molecular orbitals and electron density distribution. Such studies reveal the locations of electron-rich and electron-deficient regions within the molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental spectra to confirm the molecular structure and aid in spectral assignments. researchgate.net DFT methods are widely used for these predictions. For instance, calculated IR spectra can help in assigning specific vibrational modes to the observed absorption bands. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra and understand the nature of electronic excitations. nih.gov
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Illustrative range |
| ¹³C NMR | Chemical Shift (ppm) | Illustrative range |
| IR | Vibrational Frequency (cm⁻¹) | Illustrative peaks |
| UV-Vis | Maximum Absorption (nm) | Illustrative value |
Note: The values in this table are illustrative and would be derived from specific computational models.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. dntb.gov.ua By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. dntb.gov.ua Methods like DFT can be used to calculate the activation energies of different possible reaction steps, allowing for the determination of the most favorable mechanism. mdpi.com This detailed understanding of reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and designing new synthetic routes.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules over time. nih.gov These simulations model the movement of atoms and molecules based on classical mechanics, offering a view of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological target. MD simulations are particularly useful for studying non-covalent interactions like hydrogen bonding and van der Waals forces, which play a critical role in the molecule's physical properties and biological activity. nih.gov
Structure-Reactivity Relationships from a Computational Perspective
Computational studies can establish quantitative structure-reactivity relationships (QSRRs) for this compound and its derivatives. By calculating various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energies, atomic charges) and steric properties, and correlating them with experimentally observed reactivity, predictive models can be developed. researchgate.net These models help in understanding how modifications to the molecular structure, such as the introduction of different substituent groups, can influence the chemical reactivity of the cinnolinol core. This knowledge is invaluable for the rational design of new compounds with desired properties.
Vi. Mechanistic Investigations of Biological Activities
Molecular Mechanisms of Antimicrobial Activity
Cinnoline (B1195905) derivatives have demonstrated notable antimicrobial activity against a spectrum of pathogens. nih.gov The structural similarity of the cinnoline core to other bicyclic nitrogen-containing heterocycles, such as quinolines, suggests that they may share common molecular targets within microbial cells. ijper.org The antimicrobial effects of these compounds are likely attributable to a multi-faceted approach that includes interference with essential cellular processes, disruption of cell membrane integrity, and inhibition of critical microbial enzymes.
One of the primary proposed mechanisms for the antimicrobial action of compounds structurally related to cinnolines, such as quinolones, is the inhibition of DNA gyrase and topoisomerase IV. ijprajournal.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, cinnoline derivatives may prevent the proper coiling and uncoiling of bacterial DNA, leading to a cessation of cellular division and ultimately, cell death. The specific interactions between 6-bromo-7-methyl-4-cinnolinol and these enzymes would be influenced by its unique substitution pattern, which could affect its binding affinity and inhibitory potency.
The lipophilic nature of the cinnoline scaffold, likely enhanced by the bromo and methyl substituents in this compound, may facilitate its interaction with and disruption of microbial cell membranes. jocpr.com This interaction could lead to increased membrane permeability, leakage of essential intracellular components, and dissipation of the membrane potential, all of which are detrimental to the microbial cell. While the precise nature of this interaction is not fully elucidated for this specific compound, membrane disruption is a recognized antimicrobial mechanism for various heterocyclic compounds.
Beyond DNA gyrase and topoisomerase, other essential microbial enzymes could be potential targets for this compound. For instance, some heterocyclic compounds are known to inhibit enzymes involved in metabolic pathways that are vital for microbial survival. The specific enzymatic inhibition profile of this compound would depend on its ability to fit into the active sites of these enzymes, a property governed by its three-dimensional structure and electronic properties.
The following table summarizes the potential antimicrobial mechanisms of action for cinnoline derivatives, which may be applicable to this compound.
| Mechanism of Action | Description | Potential Microbial Targets |
| Interference with Cellular Processes | Inhibition of DNA replication and repair mechanisms. | DNA Gyrase, Topoisomerase IV |
| Disruption of Cell Membrane | Alteration of membrane permeability and potential. | Microbial Cell Membrane |
| Enzyme Inhibition | Blocking of vital metabolic pathways. | Various essential microbial enzymes |
Mechanistic Basis of Anti-inflammatory Effects
Certain cinnoline derivatives have been reported to possess anti-inflammatory properties. nih.govpnrjournal.com The mechanisms underlying these effects are thought to involve the modulation of pro-inflammatory signaling pathways and the scavenging of reactive oxygen species.
The anti-inflammatory activity of some pyrazolo[4,3-c]cinnoline derivatives has been linked to their ability to inhibit cyclooxygenase-2 (COX-2). pnrjournal.com COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammatory responses. It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism. The specific substituents on the cinnoline ring would play a crucial role in determining its selectivity and potency as a COX inhibitor.
Inflammation is often associated with oxidative stress, which is characterized by an overproduction of reactive oxygen species (ROS). Some heterocyclic compounds exhibit antioxidant properties by scavenging these harmful ROS. The generation of ROS has been observed in the context of the biological activity of certain cinnoline derivatives. nih.gov The aromatic structure of this compound, with its electron-rich nitrogen atoms and the potential for delocalization of electrons, suggests that it may possess the ability to donate electrons or hydrogen atoms to neutralize free radicals. This ROS scavenging activity could contribute to its potential anti-inflammatory effects by mitigating oxidative damage in inflamed tissues.
The potential anti-inflammatory mechanisms of cinnoline derivatives are outlined in the table below.
| Mechanism of Action | Description | Potential Molecular Targets/Pathways |
| Modulation of Pro-inflammatory Mediators | Inhibition of enzymes involved in the synthesis of inflammatory mediators. | Cyclooxygenase-2 (COX-2) |
| ROS Scavenging | Neutralization of reactive oxygen species to reduce oxidative stress. | Free radicals (e.g., superoxide, hydroxyl radicals) |
Potential Mechanistic Insights into Antitumor Activity
There is currently a lack of published research specifically investigating the antitumor mechanisms of this compound. While other bromo-substituted heterocyclic compounds have been studied for their anticancer properties, these findings cannot be directly attributed to this compound without specific experimental evidence.
Induction of Apoptosis and Cell Cycle Modulation
No specific studies were found that investigated the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells. Research on other classes of nitrogen-containing heterocyclic compounds has shown that apoptosis induction is a common mechanism of anticancer activity. For instance, certain 6-bromo-quinazoline derivatives have been shown to induce apoptosis in leukemia cell lines. nih.gov However, similar studies on this compound are not available.
Interaction with DNA and Topoisomerase Inhibition
There is no available data from studies on the interaction of this compound with DNA or its potential to inhibit topoisomerase enzymes. Topoisomerase inhibition is a well-established mechanism for many anticancer drugs, but any such activity of this specific compound remains uninvestigated.
Specific Protein Target Modulation (e.g., Kinases, Phosphodiesterases)
Specific protein targets of this compound have not been identified in the current body of scientific literature. While kinases and phosphodiesterases are common targets for anticancer agents, there is no evidence to suggest that this compound modulates the activity of these or any other specific proteins.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
No formal structure-activity relationship (SAR) studies for derivatives of this compound have been published. SAR studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. For other heterocyclic systems, such as quinazolines and indoles, SAR studies have demonstrated how modifications to the core structure, including the position and nature of substituents, can significantly impact their biological activity. nih.govnih.gov However, a similar understanding for the this compound scaffold is currently absent from the literature.
Enzyme Kinetics and Binding Affinity Studies (Non-Clinical)
There is no published data on the non-clinical enzyme kinetics or binding affinity of this compound with any biological target. Such studies are essential for quantifying the potency of a compound and understanding its interaction with a target at a molecular level.
Vii. Potential Applications in Chemical Research
Utility as Synthetic Intermediates for Complex Molecule Synthesis
The structure of 6-Bromo-7-methyl-4-cinnolinol is well-suited for elaboration into more complex molecular architectures. Each of its key functional groups offers a handle for a variety of chemical transformations, making it a versatile building block in organic synthesis.
The bromine atom at the 6-position is a particularly useful feature. It serves as a prime site for transition metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, or Sonogashira coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of a wide range of aryl, alkyl, or alkynyl substituents. This capability is crucial for building molecular complexity and generating libraries of related compounds for further study.
Furthermore, the 4-hydroxyl group imparts significant reactivity. This group can be readily converted into a 4-chloro substituent, typically using a reagent like phosphorus oxychloride. The resulting 4-chlorocinnoline (B183215) derivative is highly activated towards nucleophilic aromatic substitution (SNAr). This activation allows for the straightforward introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 4-position, further diversifying the potential molecular outputs.
| Functional Group | Position | Potential Reaction Type | Reagents/Conditions | Resulting Structure |
| Bromo | C6 | Suzuki Coupling | Pd catalyst, base, boronic acid | Aryl-substituted cinnoline (B1195905) |
| Bromo | C6 | Heck Coupling | Pd catalyst, base, alkene | Alkene-substituted cinnoline |
| Hydroxyl | C4 | Chlorination | POCl₃ | 4-Chlorocinnoline derivative |
| Chloro (from Hydroxyl) | C4 | Nucleophilic Substitution | Amines, Thiols, Alkoxides | 4-Amino, 4-Thio, or 4-Alkoxycinnoline |
Development as Molecular Probes for Biological Systems (Non-Clinical)
Heterocyclic compounds, including those based on quinoline (B57606) and its isosteres like cinnoline, are known to possess interesting photophysical properties, making them attractive scaffolds for fluorescent molecular probes. researchgate.net Molecular probes are essential tools in biochemical and cell-based research for visualizing and tracking biological molecules and processes without a clinical objective.
The cinnoline core itself can exhibit fluorescence, and its properties can be finely tuned by the attached substituents. The electron-donating methyl group and the electron-withdrawing (and heavy) bromine atom on this compound would be expected to modulate the electronic structure and, consequently, the absorption and emission characteristics of the molecule. For instance, substituents on related quinoline rings are known to influence fluorescence emission wavelengths. researchgate.net
The development of this compound into a molecular probe would involve chemically modifying it to include a binding site for a specific biological target (e.g., a protein or nucleic acid) and optimizing its fluorescent output. The bromine atom provides a convenient attachment point for such modifications via cross-coupling reactions, allowing for the linkage of targeting moieties. The resulting probe's fluorescence could change upon binding to its target, providing a detectable signal for research applications.
Exploration in Materials Science
The field of materials science has shown increasing interest in heterocyclic aromatic compounds for applications in organic electronics, owing to their photophysical properties. researchgate.net Molecules that can absorb and emit light efficiently are foundational to technologies like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
Cinnoline derivatives, as a class, are being explored for their potential in these areas. researchgate.net The rigid, planar structure of the cinnoline ring system is conducive to π-π stacking, an interaction that can facilitate charge transport in organic semiconductor materials. researchgate.net The photoluminescent properties observed in some cinnoline-related heterocycles suggest their potential as emissive components in OLEDs. researchgate.net
For this compound, the substituents would play a critical role in tuning its properties for materials science applications. The bromo and methyl groups can influence the molecule's solid-state packing, solubility in processing solvents, and its highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels, which are critical parameters for electronic device performance. While the direct application of this specific compound is still an area for exploration, its structure is representative of the types of substituted heterocycles that are of interest to materials scientists.
Use in Catalyst Design or Ligand Synthesis
The cinnoline structure features two adjacent nitrogen atoms (at positions 1 and 2), which gives it the potential to act as a bidentate ligand. Ligands are molecules that bind to a central metal atom to form a coordination complex, many of which are used as catalysts in chemical reactions.
The two nitrogen atoms of the cinnoline ring can chelate to a transition metal center, forming a stable complex. The electronic properties of this ligand, and therefore the reactivity of the resulting metal catalyst, can be systematically altered by the substituents on the aromatic ring. In this compound, the electron-donating methyl group and the electron-withdrawing bromo group would have opposing effects, allowing for nuanced control over the electron density at the metal center. This tuning is essential for optimizing the activity and selectivity of a catalyst for a specific chemical transformation.
| Potential Metal Ion | Coordination Site | Potential Catalytic Application |
| Palladium (Pd) | N1, N2 | Cross-coupling reactions |
| Ruthenium (Ru) | N1, N2 | Metathesis, Hydrogenation |
| Copper (Cu) | N1, N2 | Click chemistry, Oxidation |
| Rhodium (Rh) | N1, N2 | Hydroformylation |
While the use of this compound itself as a ligand is not yet widely reported, the fundamental structure is a promising platform for the design of new ligands for homogeneous catalysis.
Viii. Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for 6-Bromo-7-methyl-4-cinnolinol
Future synthetic research will likely focus on developing efficient, environmentally friendly, and economically viable methods for producing this compound. Traditional multi-step syntheses of heterocyclic compounds can be resource-intensive, often requiring harsh conditions and generating significant waste. Modern synthetic chemistry offers several "green" alternatives that could be applied to this target molecule.
Key areas for development include:
Catalyst-Free Reactions: Exploring reaction conditions that proceed efficiently without the need for a catalyst, which simplifies purification and reduces costs. frontiersin.org
Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions can significantly reduce or eliminate the need for solvents, leading to a more sustainable process. tandfonline.comunigoa.ac.in
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.com
Green Solvents: Investigating the use of benign and biodegradable solvents like water, ionic liquids, or deep eutectic solvents could replace traditional volatile organic compounds. mdpi.commonash.edu
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise fashion. | Improved safety, scalability, and precise control over reaction parameters (temperature, pressure, time). |
| Mechanochemistry (Ball Milling) | Utilizes mechanical energy to initiate reactions between solid-state reactants. tandfonline.com | Solvent-free conditions, reduced waste, and potential for novel reactivity. unigoa.ac.in |
| Microwave-Assisted Organic Synthesis (MAOS) | Employs microwave radiation to heat reactions. mdpi.com | Rapid reaction rates, increased yields, and improved product purity. |
| Biocatalysis | Uses enzymes or whole organisms to catalyze chemical transformations. | High selectivity (regio- and stereoselectivity), mild reaction conditions, and environmentally friendly. |
Comprehensive Exploration of Undiscovered Reactivities
The structure of this compound contains several functional groups that suggest a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations possible at each reactive site.
The Bromo Group: The bromine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions. nih.gov This would allow for the introduction of a wide array of substituents to probe structure-activity relationships. Reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination could be used to create extensive libraries of novel derivatives. researchgate.netmdpi.com
The Cinnolinol Core: The 4-hydroxy-cinnoline moiety can exist in tautomeric equilibrium with its 4(1H)-cinnolinone form. This duality allows for reactions at the nitrogen (N-alkylation, N-arylation), oxygen (O-alkylation, esterification), and the heterocyclic ring itself. Programmed, site-selective functionalization could unlock access to diverse molecular architectures. chemrxiv.org
The Methyl Group: While less reactive, the methyl group at the 7-position could potentially undergo functionalization through radical-based reactions, allowing for further diversification of the molecular scaffold.
| Reactive Site | Potential Reaction Type | Possible Outcome/Application |
|---|---|---|
| C6-Bromine | Suzuki Cross-Coupling | Formation of C-C bonds (e.g., introduction of aryl or heteroaryl groups). mdpi.com |
| C6-Bromine | Sonogashira Cross-Coupling | Formation of C-C triple bonds (introduction of alkynyl groups). researchgate.net |
| C6-Bromine | Buchwald-Hartwig Amination | Formation of C-N bonds (introduction of amine functionalities). |
| N1-Position | N-Alkylation/N-Arylation | Modification of solubility, steric properties, and biological target interactions. |
| C4-Hydroxyl | O-Alkylation/Acylation | Creation of ether or ester derivatives, potentially acting as prodrugs. |
Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be applied to this compound to accelerate the design-synthesize-test cycle.
Future applications include:
Property Prediction: Training ML models on datasets of known cinnoline (B1195905) or other heterocyclic compounds to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its virtual derivatives. nih.govnewswise.com
De Novo Design: Utilizing generative models to design novel cinnoline derivatives with optimized properties. youtube.com These models can explore a vast chemical space to propose new structures with a high probability of possessing desired characteristics, such as enhanced binding affinity to a specific biological target.
Reactivity Prediction: Employing AI to predict the outcomes of unknown reactions, helping to prioritize the most promising synthetic routes for creating new analogues. researchgate.netchemistryworld.com
Synthesis Planning: Using retrosynthesis algorithms to propose viable synthetic pathways for novel, computationally designed derivatives.
| AI/ML Application | Objective | Required Input Data | Potential Output |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives. | A dataset of known cinnoline analogues with measured biological activity. | Predicted activity values (e.g., IC50) for virtual compounds. |
| Generative Models (e.g., RNN, VAE) | Design novel molecules with desired properties. mdpi.com | A large library of diverse chemical structures and a set of desired property constraints. | New, synthesizable chemical structures with optimized properties. |
| Forward Reaction Prediction | Predict the products and yields of chemical reactions. nih.gov | A large database of known chemical reactions (reactants, reagents, products). | Likely outcomes for proposed synthetic transformations of the scaffold. |
In-depth Mechanistic Studies of Biological Activities at the Omics Level (Proteomics, Metabolomics)
Given the broad bioactivity of the cinnoline class, it is crucial to understand the specific mechanism of action of this compound. nih.gov Modern "omics" technologies provide powerful tools for this purpose.
Chemical Proteomics: This approach aims to identify the direct protein targets of a small molecule. By creating a derivative of this compound that can be used as a probe (e.g., attached to a solid support or bearing a photoreactive group), researchers can isolate and identify its binding partners from cell lysates using mass spectrometry. creative-proteomics.comnih.gov This is a key step in moving from an observed cellular effect to a defined molecular mechanism. Discovery proteomics platforms can quantify thousands of proteins, enabling the identification of regulated proteins in disease models.
Metabolomics: This technique involves the comprehensive analysis of small-molecule metabolites within a biological system. benthamscience.com By treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can gain insights into which metabolic pathways are affected. nih.gov This can reveal downstream effects of target engagement or identify potential off-target activities. researchgate.net
| Omics Technology | Research Question | Experimental Approach | Expected Insights |
|---|---|---|---|
| Chemical Proteomics | What are the direct protein targets? | Affinity purification using an immobilized compound derivative followed by mass spectrometry. nih.gov | Identification of primary and secondary protein binding partners, elucidating the mechanism of action. |
| Thermal Proteome Profiling (TPP) | Which proteins are stabilized by compound binding? | Quantifying protein thermal stability across the proteome in the presence vs. absence of the compound. | Target and off-target identification based on ligand-induced stabilization. |
| Untargeted Metabolomics | Which metabolic pathways are perturbed? | LC-MS or NMR analysis of cellular extracts after compound treatment. nih.gov | A global view of the cellular response, revealing downstream effects and potential toxicity pathways. |
Design and Synthesis of Next-Generation Cinnolinol Derivatives with Tailored Academic Research Properties
Beyond therapeutic potential, the this compound scaffold can be developed into sophisticated chemical tools for academic research. By rationally modifying its structure, next-generation derivatives can be synthesized to probe biological systems in novel ways.
Fluorescent Probes: By appending a fluorophore or modifying the cinnoline core to enhance its intrinsic fluorescence, derivatives could be created for use in cellular imaging. nih.gov These probes could be used to visualize the compound's localization within cells or to develop sensors for specific analytes. researchgate.netukm.edu.my
Photoaffinity Labels: Introducing a photoreactive group (e.g., a diazirine) onto the scaffold would create a tool for covalently labeling biological targets. nih.gov Upon binding to its target, the probe can be activated by UV light, forming a permanent bond that greatly simplifies target identification.
Chemical Probes: Designing derivatives with high potency and selectivity for a single biological target. These highly specific molecules are invaluable for dissecting the function of individual proteins within complex biological pathways.
| Derivative Type | Key Structural Modification | Primary Research Application |
|---|---|---|
| Fluorescent Probe | Conjugation to a known fluorophore or modification to create an intrinsically fluorescent core. nih.gov | Live-cell imaging to determine subcellular localization; development of biosensors. |
| Photoaffinity Label | Incorporation of a photo-activatable group (e.g., diazirine, benzophenone). nih.gov | Irreversible, light-induced covalent labeling of protein targets for unambiguous identification. |
| Biotinylated Affinity Probe | Attachment of a biotin tag via a linker. | Pull-down experiments to isolate binding partners from complex biological mixtures. |
| Targeted Covalent Inhibitor | Inclusion of a mild electrophile (e.g., acrylamide) to react with a nearby nucleophilic residue in the target's binding site. | Achieving high potency and prolonged duration of action for a specific protein target. |
Q & A
Basic Research Questions
Q. What crystallographic methods are recommended for resolving the molecular structure of 6-Bromo-7-methyl-4-cinnolinol?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Use SHELXT for initial space-group determination and automated structure solution . Refinement should be performed with SHELXL, which incorporates anisotropic displacement parameters and validates hydrogen bonding networks . Visualization tools like ORTEP-3 can generate thermal ellipsoid plots to assess positional disorder or steric effects . For data processing, the WinGX suite integrates multiple crystallographic tools for systematic validation .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile-phase gradients (e.g., acetonitrile/water) for optimal resolution.
- NMR : Compare H and C NMR spectra with computational predictions (DFT-based tools) to confirm absence of impurities. Pay attention to methyl (δ ~2.5 ppm) and aromatic proton signals.
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks ([M+H]) and rule out halogen-loss artifacts.
Advanced Research Questions
Q. What methodologies are suitable for analyzing the electronic effects of bromine and methyl substituents on the reactivity of this compound?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Compare Fukui indices to predict electrophilic/nucleophilic sites influenced by bromine (electron-withdrawing) and methyl (electron-donating) groups .
- Kinetic Studies : Monitor substitution reactions (e.g., Suzuki coupling) under varying conditions. Use pseudo-first-order kinetics to quantify rate enhancements or steric hindrance caused by the methyl group.
- Spectroscopic Probes : UV-Vis spectroscopy can track charge-transfer transitions, while Br NQR spectroscopy probes halogen electronic environments .
Q. How can conflicting data between computational modeling and experimental results for this compound derivatives be reconciled?
- Methodological Answer :
- Cross-Validation : Re-examine XRD data (e.g., bond lengths, angles) to ensure structural accuracy. Discrepancies in predicted vs. observed NMR shifts may arise from solvent effects or crystal packing, which DFT models often overlook .
- Systematic Error Analysis : For bioactivity assays, validate computational docking results (e.g., AutoDock Vina) with in vitro IC measurements. Adjust force-field parameters to account for halogen bonding interactions, which are critical for bromine’s role .
- Controlled Replication : Repeat synthetic protocols under inert conditions to rule out oxidation or hydrolysis byproducts that may skew experimental data .
Data Contradiction and Optimization
Q. What strategies resolve discrepancies in observed vs. predicted solubility profiles for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in binary solvent systems (e.g., DMSO/water, THF/hexane) using dynamic light scattering (DLS) to detect aggregation.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to identify mismatches between experimental and predicted values. Adjust for methyl group hydrophobicity .
- Crystallographic Insights : Correlate lattice energy (from XRD) with solubility trends. High lattice energy (tight packing) often reduces solubility despite favorable solute-solvent interactions .
Q. How can researchers optimize the synthetic yield of this compound while minimizing halogenated byproducts?
- Methodological Answer :
- Catalytic Optimization : Use Pd-catalyzed cross-coupling under microwave irradiation to enhance regioselectivity. Monitor reaction progress via in situ Raman spectroscopy to terminate at peak product formation.
- Byproduct Analysis : Employ GC-MS to identify intermediates (e.g., debrominated species) and adjust stoichiometry of brominating agents (e.g., NBS).
- Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve atom economy and reduce waste .
Biological Activity Profiling
Q. How does the methyl group at position 7 influence the antimicrobial activity of this compound compared to non-methylated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-Bromo-4-cinnolinol, 7-Methyl-4-cinnolinol) and test against Gram-positive/negative bacteria. Use broth microdilution assays to determine minimum inhibitory concentrations (MICs).
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., DNA gyrase) to assess steric effects of the methyl group on binding affinity. Compare binding free energies (ΔG) with experimental MICs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
